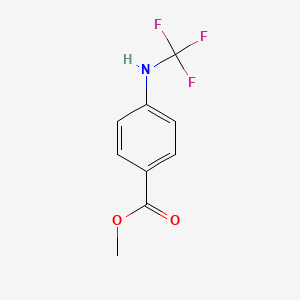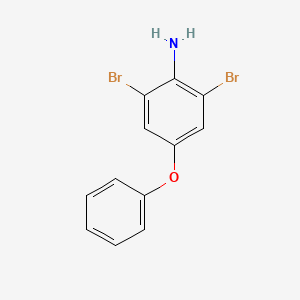
2,6-Dibromo-4-phenoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-phenoxyaniline: is an organic compound that belongs to the class of bromodiphenyl ethers It is characterized by the presence of two bromine atoms and a phenoxy group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-phenoxyaniline typically involves the bromination of 4-phenoxyaniline. One common method includes the use of bromine or bromide salts in an aqueous acidic medium. For instance, a green process has been developed where 4-nitroaniline is brominated using a 2:1 bromide-bromate couple under ambient conditions . This method is advantageous as it avoids the use of organic solvents and allows for the recycling of the aqueous acidic filtrate.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal environmental impact.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-phenoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenoxy and aniline groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the phenoxy or aniline groups.
科学的研究の応用
Chemistry: 2,6-Dibromo-4-phenoxyaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts desirable properties such as flame retardancy and stability.
作用機序
The mechanism of action of 2,6-dibromo-4-phenoxyaniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
2,6-Dibromo-4-phenoxyphenol: This compound shares a similar structure but has a hydroxyl group instead of an aniline group.
2,6-Dibromo-4-nitroaniline: This compound has a nitro group instead of a phenoxy group and is used in the synthesis of azo dyes.
Uniqueness: 2,6-Dibromo-4-phenoxyaniline is unique due to its combination of bromine atoms and a phenoxy group attached to an aniline core. This structure imparts specific chemical properties that make it valuable for various applications, including its use as an intermediate in organic synthesis and its potential biological activity.
特性
CAS番号 |
88149-51-3 |
|---|---|
分子式 |
C12H9Br2NO |
分子量 |
343.01 g/mol |
IUPAC名 |
2,6-dibromo-4-phenoxyaniline |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H,15H2 |
InChIキー |
BFTOBPAULBIMEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

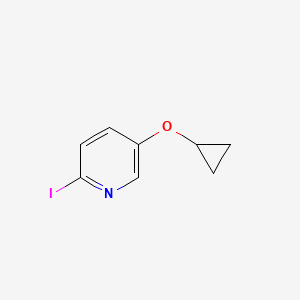
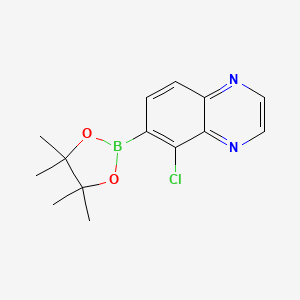
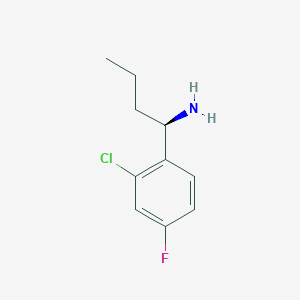

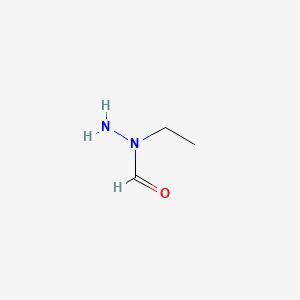
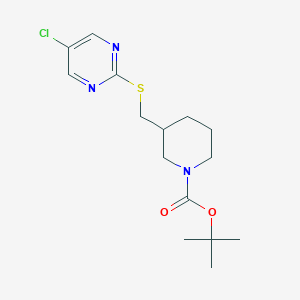


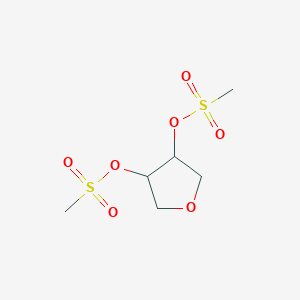
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

